Home > Products > Screening Compounds P29213 > gamma-Secretase modulator 3
gamma-Secretase modulator 3 -

gamma-Secretase modulator 3

Catalog Number: EVT-253626
CAS Number:
Molecular Formula: C24H23FN4OS
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
gamma-secretase modulator 3 is a gamma-secretase modulator.
Overview

Gamma-Secretase Modulator 3, also known as (S)-3 or RO7185876, is a compound that belongs to a novel class of triazolo-azepines. This compound has garnered attention due to its potential therapeutic applications in the treatment of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive decline and memory loss. Unlike gamma-secretase inhibitors, which can cause significant side effects by completely blocking enzyme activity, gamma-secretase modulators selectively adjust the production of amyloid beta peptides, potentially offering a safer therapeutic profile.

Classification

Gamma-Secretase Modulator 3 is classified as a small molecule drug candidate targeting the gamma-secretase complex, which is composed of four essential subunits: presenilin (either PS1 or PS2), nicastrin, anterior pharynx defective 1 (Aph-1), and presenilin enhancer-2 (Pen-2). This complex plays a crucial role in the intramembrane proteolytic processing of various substrates, including amyloid precursor protein and Notch .

Synthesis Analysis

Methods

The synthesis of Gamma-Secretase Modulator 3 involves several key steps:

  1. Starting Materials: The synthesis begins with trifluorophenylacetic acid, which is alkylated with 1-chloro-4-iodobutane to form a racemic derivative.
  2. Activation: The carboxylic acid moiety is converted to an acid chloride to facilitate coupling with amino-guanidine.
  3. Cyclization: An intramolecular cyclization occurs in the presence of sodium hydroxide to yield the amino-triazolo-azepine structure.
  4. Formation of Bromo-Triazole Derivative: A Sandmeyer reaction generates a racemic bromo-triazole derivative.
  5. Final Cross-Coupling: A Buchwald cross-coupling reaction with an appropriate intermediate results in the formation of racemic Gamma-Secretase Modulator 3, which is then separated into its enantiomers using chiral supercritical fluid chromatography .

Technical Details

The detailed synthetic pathway illustrates the complexity involved in creating this compound while ensuring high purity and selectivity for its intended biological target.

Molecular Structure Analysis

Structure

Gamma-Secretase Modulator 3 features a triazolo-azepine core structure characterized by fused rings that contribute to its biological activity. The precise three-dimensional arrangement of atoms within this compound allows it to interact effectively with the gamma-secretase complex.

Data

The molecular formula for Gamma-Secretase Modulator 3 is C₁₄H₁₄F₃N₃O, with a molecular weight of approximately 305.28 g/mol. The compound's structural characteristics are critical for its function as a modulator rather than an inhibitor .

Chemical Reactions Analysis

Reactions

Gamma-Secretase Modulator 3 primarily functions through selective modulation rather than outright inhibition of gamma-secretase activity. This selectivity allows for altered production ratios of amyloid beta peptides:

  1. Modulation Mechanism: The compound increases the production of shorter amyloid beta peptides (Aβ37 and Aβ38) while decreasing longer forms (Aβ40 and Aβ42) without affecting total amyloid beta levels.
  2. Selectivity for Substrates: The modulation is preferentially directed towards amyloid precursor protein processing over other substrates like Notch, suggesting potential for substrate-selective therapeutic strategies .

Technical Details

The reaction pathways indicate that Gamma-Secretase Modulator 3 does not impair essential proteolytic functions required for processing other substrates, thereby minimizing adverse effects associated with complete inhibition .

Mechanism of Action

Process

The action mechanism of Gamma-Secretase Modulator 3 involves binding to specific sites on the gamma-secretase complex:

  1. Substrate Interaction: Upon binding, it alters the conformation of the enzyme complex, influencing how substrates are processed.
  2. Selective Cleavage: This results in preferential cleavage patterns that favor the generation of non-pathogenic amyloid beta peptides while reducing those associated with Alzheimer's pathology.

Data

Experimental studies have demonstrated that Gamma-Secretase Modulator 3 effectively shifts the peptide profile produced by gamma-secretase without affecting other critical processing events mediated by this enzyme .

Physical and Chemical Properties Analysis

Physical Properties

Gamma-Secretase Modulator 3 is characterized by:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents, with limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH variations.
  • Reactivity: Contains functional groups that allow for specific interactions with biological targets.

Relevant analyses indicate that these properties contribute to its efficacy as a modulator while maintaining safety profiles suitable for further development in clinical settings .

Applications

Scientific Uses

Gamma-Secretase Modulator 3 has significant implications for research and therapeutic applications:

  1. Alzheimer’s Disease Treatment: Its primary application lies in modifying amyloid beta production to develop safer treatment options for Alzheimer’s disease.
  2. Research Tool: It serves as an important tool for studying gamma-secretase biology and substrate processing mechanisms.
  3. Potential Drug Development: Ongoing studies aim to refine its efficacy and safety profile for potential use in human clinical trials.

The development of Gamma-Secretase Modulator 3 represents a promising advance in the quest for effective treatments for Alzheimer’s disease while minimizing side effects associated with traditional inhibitors .

Introduction to γ-Secretase in Alzheimer’s Disease Pathogenesis

Alzheimer’s disease (AD) is characterized by the accumulation of amyloid-β (Aβ) peptides, which form neurotoxic aggregates. Central to Aβ generation is γ-secretase, an intramembrane aspartyl protease complex. This enzyme catalyzes the final step in Aβ production from the amyloid precursor protein (APP), making it a pivotal therapeutic target. Unlike inhibitors that block γ-secretase entirely—leading to adverse effects from impaired substrate processing—γ-secretase modulators (GSMs) offer a refined approach by selectively altering Aβ peptide profiles without compromising overall enzymatic activity [2] [6].

Biochemical Role of γ-Secretase in Amyloid-β (Aβ) Production

γ-Secretase processes APP after initial cleavage by β-secretase, which yields a membrane-bound fragment (C99). Subsequent γ-secretase activity involves stepwise proteolytic cleavage of C99, releasing Aβ peptides of varying lengths (e.g., Aβ37, Aβ38, Aβ40, Aβ42/43). This occurs via two primary product lines:

  • Aβ49 → Aβ46 → Aβ43 → Aβ40
  • Aβ48 → Aβ45 → Aβ42 → Aβ38 [3] [7]

The enzyme’s catalytic core, formed by presenilin, enables hydrolysis within the hydrophobic lipid bilayer. This process is inherently "sloppy," generating Aβ isoforms with differing aggregation propensities. Longer peptides (Aβ42/43) exhibit heightened amyloidogenicity due to hydrophobic C-termini, while shorter isoforms (Aβ38, Aβ37) inhibit fibril formation [4] [8].

Table 1: Key Aβ Peptides Generated by γ-Secretase

Aβ IsoformLength (aa)Relative AbundanceAggregation Propensity
Aβ3737LowLow
Aβ3838ModerateLow
Aβ4040HighModerate
Aβ4242LowHigh
Aβ4343Very lowVery high

γ-Secretase Complex: Structural Composition and Functional Dynamics

The γ-secretase complex comprises four core subunits with distinct roles:

  • Presenilin (PSEN): Catalytic subunit harboring two aspartate residues (D257/D385) essential for proteolysis.
  • Nicastrin (NCT): Regulates substrate access via its large extracellular domain.
  • Anterior Pharynx-Defective 1 (APH-1): Scaffolding protein stabilizing complex assembly.
  • Presenilin Enhancer 2 (PEN-2): Facilitates PSEN endoproteolysis and activation [3] [7].

Cryo-electron microscopy studies reveal a dynamic "gate-and-clipper" mechanism: Nicastrin’s ectodomain sterically screens substrates, while conformational shifts in presenilin position transmembrane helices to enable proteolysis. Maturation occurs in the endoplasmic reticulum, where autocatalytic cleavage of presenilin yields N- and C-terminal fragments (NTF/CTF) essential for activity. Lipid raft association further modulates processivity, influencing Aβ peptide spectra [7] [9].

Table 2: Subunits of the γ-Secretase Complex

SubunitGeneFunctionRole in Complex Stability
Presenilin-1PSEN1Catalytic aspartyl proteaseCatalytic core
NicastrinNCSTNSubstrate recognitionGatekeeper
APH-1APH1A/BStructural scaffoldAssembly initiator
PEN-2PSENENFacilitates PSEN cleavageActivator

Pathogenic Implications of Aβ42/Aβ40 Ratio in Neurodegeneration

The Aβ42/Aβ40 ratio is a critical determinant of AD pathogenesis:

  • Genetic Evidence: >200 familial AD (FAD) mutations in PSEN1 or APP increase Aβ42/Aβ40 ratios by disrupting γ-secretase processivity. For example, the PS1 L166P mutation elevates Aβ42/43 while reducing Aβ38/37, correlating with early-onset AD [6] [8].
  • Biomarker Studies: Cerebrospinal fluid (CSF) from FAD patients shows inverse correlations between Aβ38 levels and disease progression. Elevated (Aβ42 + Aβ43)/(Aβ37 + Aβ38 + Aβ40) ratios predict earlier symptom onset [2] [6].
  • Mechanistic Insights: Aβ42/43 self-aggregate into neurotoxic oligomers, seeding amyloid plaques. Conversely, shorter isoforms (Aβ37, Aβ38) competitively inhibit Aβ42 fibrillation. In 3D human neural cultures, elevated Aβ42/40 ratios directly induce tau hyperphosphorylation and neurofibrillary tangle formation, independent of total Aβ levels [4] [8].

Table 3: Pathogenic Consequences of Altered Aβ Ratios

Aβ Profile AlterationExperimental ModelPathological Outcome
↑ Aβ42/Aβ40 ratio3D human neural culturesTau phosphorylation, NFT formation
↓ Aβ38 levelsFAD patient CSFEarlier disease onset
PS1 L166P mutationKnock-in neuronsResistant to early-gen GSMs
APP TMD I45F mutationCo-culture systemsNon-cell autonomous tau pathology

Properties

Product Name

gamma-Secretase modulator 3

IUPAC Name

4-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Molecular Formula

C24H23FN4OS

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H23FN4OS/c1-15-13-29(14-26-15)20-11-10-18(12-21(20)30-2)27-24-28-23-19(4-3-5-22(23)31-24)16-6-8-17(25)9-7-16/h6-14,19H,3-5H2,1-2H3,(H,27,28)

InChI Key

UCGDOBMXNQTSSO-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=C(C=C5)F)OC

Synonyms

(R)-4-(4-fluorophenyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=C(C=C5)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.